(R)-1-苯基丁-3-烯-1-胺盐酸盐

描述

(R)-1-Phenylbut-3-en-1-amine hydrochloride is a chiral amine compound that has been studied for its potential pharmacological properties. The compound is an optically pure enantiomer, which is significant in the field of medicinal chemistry as the stereochemistry of a drug can greatly influence its efficacy and safety profile.

Synthesis Analysis

The synthesis of chiral amines such as (R)-1-Phenylbut-3-en-1-amine hydrochloride can be achieved through asymmetric reactions. One method involves the reaction of arylmethylideneamines with Grignard reagents to produce optically pure chiral amines with 100% optical purity . This method is advantageous due to its high stereochemical control and the ability to determine absolute configurations using techniques like circular dichroism.

Molecular Structure Analysis

The molecular structure of (R)-1-Phenylbut-3-en-1-amine hydrochloride is characterized by the presence of an aromatic ring and an amine group, which are common functional groups in pharmacologically active compounds. The stereochemistry of the compound is crucial, as it can affect the interaction with biological targets.

Chemical Reactions Analysis

(R)-1-Phenylbut-3-en-1-amine hydrochloride can participate in various chemical reactions due to its functional groups. For instance, the amine group can be involved in reactions such as hydroaminomethylation, where it reacts with alkenes in the presence of carbon monoxide and hydrogen to form secondary and tertiary amines . This type of reaction is catalyzed by rhodium complexes and can be performed in a one-pot process, which is beneficial for the efficient synthesis of pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-Phenylbut-3-en-1-amine hydrochloride, such as solubility, melting point, and stability, are important for its application in drug development. While the provided papers do not directly discuss these properties, they are typically determined through experimental studies and are essential for understanding the compound's behavior in biological systems.

Relevant Case Studies

Case studies involving (R)-1-Phenylbut-3-en-1-amine hydrochloride and related compounds have shown that these chiral amines can exhibit significant analgesic activity . The hydrochlorides of certain chiral amines were found to be equipotent with known analgesics like (-)-pentazocine hydrochloride, indicating their potential as pain-relieving agents. Additionally, the lack of antagonism by (-)-naloxone hydrochloride suggests that these compounds may have a different mechanism of action from traditional opioids.

科学研究应用

制药合成中的旋光异构化

(R)-1-苯基丁-3-烯-1-胺盐酸盐在制药中间体的旋光异构化过程中发挥作用。例如,它已被用于(S)-(+)-1-苯基-1,2,3,4-四氢异喹啉的旋光化反应中,这是制备尿道抗痉挛药索利那辛的关键中间体。该过程涉及一锅法程序,包括N-氯化、转化为亚胺盐酸盐,以及亚胺双键的还原(Bolchi et al., 2013)。

有机金属化学中的配体合成

在有机金属化学中,(R)-1-苯基丁-3-烯-1-胺盐酸盐用于合成复杂配体。例如,它参与了与顺式-s-顺式-烯酮形成钯(II)配合物(Iida et al., 1981),以及手性金属P-连接芳基钌(II)配合物的对映选择性形成(Pinto et al., 2004)。

有机合成中的酶动力学分辨

该化合物用于酶动力学分辨(EKR)的拆分旋光异构体,特别是在胺和醇对映体的分离中。它已被用于使用PEG600羧酸酯作为酰化试剂的连续流程中,从而获得某些胺的高产率和对映纯度(Bassut et al., 2018)。

光学纯化合物的合成

(R)-1-苯基丁-3-烯-1-胺盐酸盐在光学纯化合物的合成中具有重要意义。它已被用于制备对映纯的叔丁基(甲基)苯基硅烷,其中消旋的叔丁基(甲基)苯基硅氯化物与(R)-(−)-2-氨基-1-丁醇反应形成盐酸盐,以便进行进一步处理(Jankowski et al., 1999)。

制药和药用应用

虽然(R)-1-苯基丁-3-烯-1-胺盐酸盐本身并不直接用作药物,但其衍生物和相关化合物在制药和药用研究中具有应用。例如,它参与合成具有潜在镇痛活性的化合物,以及作为合成各种生物活性分子的中间体(Takahashi et al., 1984)。

安全和危害

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and potential health effects . The specific safety and hazard information for “®-1-Phenylbut-3-en-1-amine hydrochloride” is not available in the sources I found.

属性

IUPAC Name |

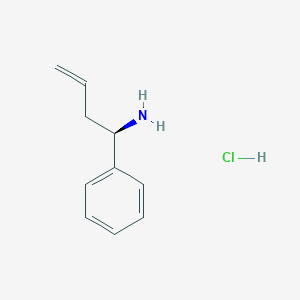

(1R)-1-phenylbut-3-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h2-5,7-8,10H,1,6,11H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNZDHMKEKWBTM-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Phenylbut-3-en-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。